

Application Notes and Protocols for Algisorb Hydration Technique in Surgical Placement

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *algisorb*

Cat. No.: *B1171746*

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Introduction

Algisorb[™] is a natural, osteoconductive bone grafting material derived from the calcium phosphate skeleton of marine algae.[1] Its porous, honeycomb-like structure facilitates osteoconduction and subsequent bone regeneration.[2][3] The "hydration" of **Algisorb**, more accurately described as the process of mixing the granules with autologous blood products, is a technique employed to create a moldable, cohesive graft material known as "sticky bone." This process is designed to improve handling characteristics, ensure stability of the graft within the surgical site, and potentially enhance the biological performance of the graft by incorporating growth factors and cells from the patient's own blood.[1][4]

These application notes provide a detailed overview of the **Algisorb** hydration technique, including protocols for its preparation with autologous blood and Platelet-Rich Fibrin (PRF), a summary of relevant quantitative data, and visualizations of the associated workflows and biological rationale.

Data Presentation

The following tables summarize quantitative data from studies evaluating the performance of **Algisorb** (also referred to as AlgiPore/C GRAFT/AlgOss or ACA) and other bone graft materials when mixed with autologous blood products.

Table 1: Clinical Outcomes of Sinus Grafting with Hydrated **Algisorb**

Study	Graft Composition	Number of Patients	Number of Sinus Grafts	Implant Survival Rate	Follow-up Period
Ewers, 2005[4]	Algisorb (ACA) + ~10% autogenous bone + blood or PRP	118	209	95.6% (of 614 loaded implants)	Up to 13 years

Table 2: Histomorphometric Analysis of Bone Formation with Hydrated Allograft

Hydration Group	New Bone Formation (%)	Remaining Graft (%)	Connective Tissue (%)
No Hydration (Allograft)	Significantly lower than 30-min saline and blood hydration	-	-
2-minute Saline (Allograft)	Significantly lower than 30-min saline and blood hydration	-	-
30-minute Saline (Allograft)	Significantly higher than no hydration and 2-min saline	-	-
Blood Hydration (Allograft)	Significantly higher than no hydration and 2-min saline	-	-
Xenograft (all hydration groups)	No significant difference between groups	No significant difference between groups	No significant difference between groups
Data adapted from a 2025 study on allograft and xenograft hydration.[5]			

Table 3: Effect of PRF to Synthetic Bone Graft (SBG) Ratio on Bone and Tissue Growth in a Rabbit Model

Group (PRF:SBG Ratio)	Increase in Collagen-Tissue/Bone Growth (%)
SBG Alone	Baseline
1:1	~20%
2:1	~40%
Data adapted from a 2024 study evaluating PRF and synthetic bone graft mixtures. [6] [7]	

Experimental Protocols

Protocol 1: Preparation of Hydrated Algisorb with Autologous Whole Blood

This protocol describes the basic technique for hydrating **Algisorb** granules with the patient's own blood at the point of care.

Materials:

- Sterile vial of **Algisorb** granules
- Sterile surgical bowl or dappen dish
- Sterile syringe for blood draw
- Sterile spatula or mixing instrument
- Patient's autologous venous blood

Procedure:

- Aseptic Technique: All steps must be performed under strict aseptic conditions.
- Blood Collection: Immediately prior to graft preparation, draw an appropriate volume of venous blood from the patient into a sterile syringe without anticoagulant. The volume will depend on the amount of **Algisorb** to be hydrated.

- Dispense **Algisorb**: Dispense the required amount of dry **Algisorb** granules into a sterile surgical bowl.
- Hydration: Slowly add the fresh, autologous blood to the **Algisorb** granules.
- Mixing: Gently mix the blood and granules with a sterile spatula. The goal is to saturate the granules until they form a cohesive, moldable mass. Avoid over-saturation which can lead to a soupy consistency. The high absorptive capacity of **Algisorb** will facilitate this process.[\[1\]](#)
[\[3\]](#)
- Incubation (Optional): Allow the mixture to sit for a few minutes to ensure complete saturation and to allow the initial stages of coagulation to begin, which will improve the handling properties.
- Surgical Placement: The hydrated **Algisorb** is now ready for immediate placement into the prepared surgical defect.

Protocol 2: Preparation of "Sticky Bone" with Algisorb and Injectable Platelet-Rich Fibrin (i-PRF)

This advanced protocol creates a biologically active and pliable graft material by incorporating i-PRF, a liquid form of Platelet-Rich Fibrin.[\[1\]](#)[\[8\]](#)

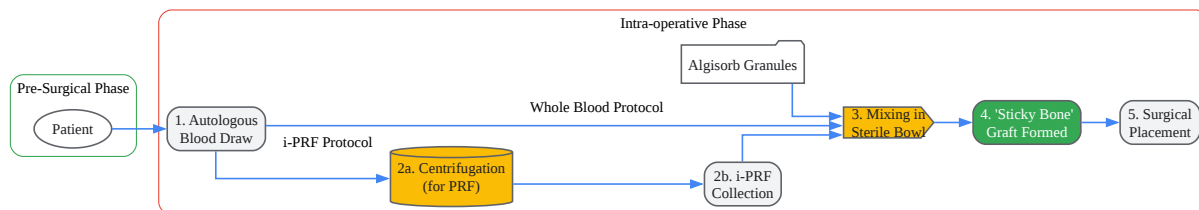
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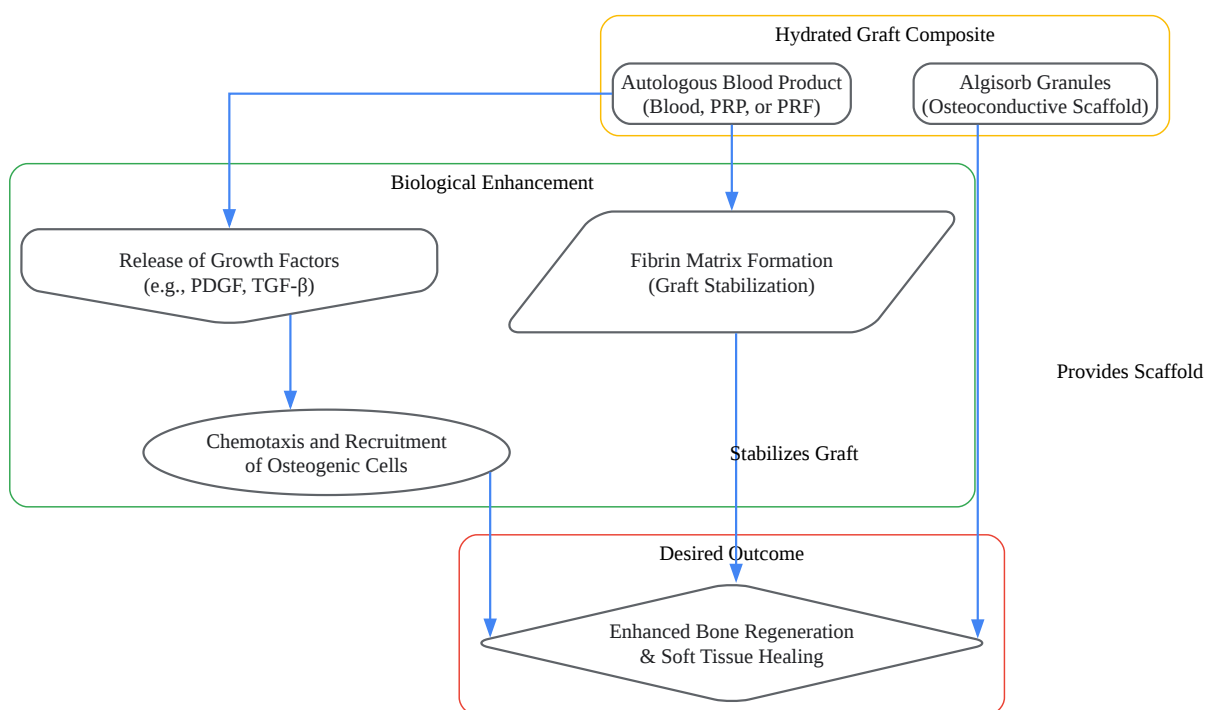
- Sterile vial of **Algisorb** granules
- Sterile surgical bowl or dappen dish
- Centrifuge suitable for PRF preparation
- Blood collection tubes (plastic, without anticoagulant for i-PRF)
- Sterile syringe for blood draw
- Sterile syringe for i-PRF collection
- Sterile spatula or mixing instrument

Procedure:

- **i-PRF Preparation:** a. Draw patient's venous blood into plastic tubes without anticoagulant. b. Immediately centrifuge the tubes at a low speed (e.g., 700 rpm / 60 g) for 3 minutes.[\[8\]](#) This specific protocol separates the blood into layers, with the upper liquid layer being the i-PRF. c. Using a sterile syringe, carefully aspirate the upper liquid i-PRF layer. The i-PRF will remain in a liquid state for approximately 15-20 minutes before polymerizing into a fibrin clot.[\[8\]](#)
- **Sticky Bone Formation:** a. Dispense the required amount of **Algisorb** granules into a sterile surgical bowl. b. Immediately after collection, add the liquid i-PRF to the **Algisorb** granules.[\[2\]](#) c. Gently mix the i-PRF and **Algisorb**. The fibrinogen in the i-PRF will begin to polymerize, binding the **Algisorb** granules together.[\[1\]](#) d. The mixture will form a cohesive, gelatinous, and easily handleable "sticky bone" composite.[\[2\]](#) To accelerate coagulation and enhance firmness, minced PRF clots can also be incorporated into the mixture.[\[2\]](#) e. A 1:1 ratio of PRF to bone graft material has been shown to be effective for bone growth.[\[6\]](#)[\[7\]](#)
- **Surgical Placement:** a. The "sticky bone" graft can be molded to the desired shape and placed into the surgical defect. b. The fibrin matrix helps to stabilize the graft particles, preventing their migration from the site.[\[1\]](#)

Visualizations





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- To cite this document: BenchChem. [Application Notes and Protocols for Algisorb Hydration Technique in Surgical Placement]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1171746#algisorb-hydration-technique-before-surgical-placement]

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